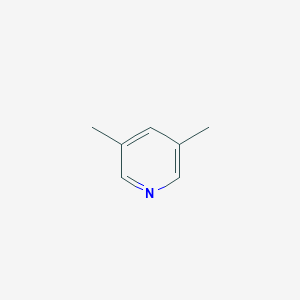

3,5-Dimethylpyridine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.31 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60736. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,5-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c1-6-3-7(2)5-8-4-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWWYDZCSSYKIAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5052254 | |

| Record name | 3,5-Dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid with an unpleasant odor; [Alfa Aesar MSDS] | |

| Record name | Pyridine, 3,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5-Dimethylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17029 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

1.74 [mmHg] | |

| Record name | 3,5-Dimethylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17029 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

591-22-0 | |

| Record name | 3,5-Dimethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=591-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-DIMETHYLPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60736 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 3,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5-Dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.827 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DIMETHYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q4YPZ045V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 3,5-Dimethylpyridine from Acrolein and Ammonia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,5-dimethylpyridine, also known as 3,5-lutidine, from acrolein and ammonia. This compound is a crucial intermediate in the pharmaceutical industry, most notably in the production of the proton pump inhibitor omeprazole.[1] The primary industrial method for its synthesis is a variation of the Chichibabin pyridine synthesis, involving the gas-phase condensation of acrolein, formaldehyde, and ammonia over a solid acid catalyst at elevated temperatures.

Core Synthesis Reaction

The overall chemical transformation for the industrial synthesis of this compound is as follows:

2 CH₂=CHCHO (Acrolein) + CH₂O (Formaldehyde) + NH₃ (Ammonia) → (CH₃)₂C₅H₃N (this compound) + 2 H₂O

This reaction is a classic example of the Chichibabin pyridine synthesis, which in its general form, involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives. While the precursors are generally inexpensive, the Chichibabin synthesis can sometimes suffer from low yields.

Tabulated Quantitative Data

The publicly available quantitative data for the specific synthesis of this compound from acrolein, formaldehyde, and ammonia is limited. The following tables summarize the available data for this and related pyridine syntheses to provide context for expected outcomes.

Table 1: General Reaction Conditions for Pyridine Synthesis

| Parameter | Value/Range | Reactants | Catalyst | Source |

| Temperature | 180-600 °C | 2-methylene propane-1,3-diol, ammonia | Acid catalyst | [2] |

| Temperature | 400-475 °C | Aldehydes, ammonia | Not specified | [3] |

| Catalyst | HF/MgZSM-5 | Acrolein, ammonia | HF/MgZSM-5 | [4] |

| Phase | Gas Phase | Acrolein, ammonia | Not specified |

Table 2: Reported Yields for this compound and Related Syntheses

| Product | Yield | Reactants | Catalyst/Conditions | Source |

| Pyridines (total) | 58.86% | Acrolein, ammonia | HF/MgZSM-5 | [4] |

| ¹⁵N-labelled this compound | ~55% | Methacrolein, 1-propenyl ether, ¹⁵NH₄Cl | Two-step synthesis, liquid phase | [5] |

| This compound (purification step) | ≥ 85% | Crude this compound | Oxidation and distillation | [6] |

Experimental Protocols

Representative Gas-Phase Synthesis Protocol

This protocol is a composite representation and should be optimized for specific laboratory or industrial settings.

1. Catalyst Preparation:

-

A solid acid catalyst, such as a modified zeolite (e.g., ZSM-5) or silica-alumina, is prepared. The catalyst may be impregnated with a metal oxide to enhance its activity and selectivity.

-

The catalyst is activated by calcination at high temperatures (e.g., 500-600 °C) in a stream of air or nitrogen.

2. Reaction Setup:

-

A fixed-bed reactor, typically a tube furnace, is packed with the prepared catalyst.

-

The reactor is heated to the desired reaction temperature, generally in the range of 350-500 °C.

-

Separate feed lines for gaseous acrolein, formaldehyde (often from a source like paraformaldehyde or formalin), and ammonia are connected to the reactor inlet. An inert carrier gas, such as nitrogen, may also be used.

3. Reaction Execution:

-

A gaseous mixture of acrolein, formaldehyde, and ammonia, with a molar excess of ammonia, is passed through the heated catalyst bed.

-

The flow rates of the reactants are controlled to achieve a specific weight hourly space velocity (WHSV), which is a critical parameter for optimizing yield and catalyst lifetime.

-

The reaction is carried out at or near atmospheric pressure.

4. Product Collection and Purification:

-

The gaseous effluent from the reactor, containing this compound, unreacted starting materials, water, and byproducts, is passed through a condenser to liquefy the products.

-

The crude liquid product is collected.

-

Purification is typically achieved through a multi-step process:

-

Oxidation: Impurities that are difficult to separate by distillation are oxidized using an appropriate oxidizing agent.

-

Steam Distillation: The product is separated from non-volatile impurities and some byproducts by steam distillation.[5]

-

Fractional Distillation (Rectification): The final purification of this compound to a high purity (e.g., ≥99.0%) is achieved by fractional distillation.[6]

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical pathways and a logical experimental workflow for the synthesis of this compound.

Caption: Reaction pathway for this compound synthesis.

References

- 1. 3,5-Lutidine - Wikipedia [en.wikipedia.org]

- 2. GB1335287A - Process for the preparation of 3,5-dimethyl pyridine - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 15N‐labelled 3,5‐dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN105037251A - this compound purifying method - Google Patents [patents.google.com]

An In-depth Technical Guide to 3,5-Lutidine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Lutidine, systematically known as 3,5-dimethylpyridine, is a heterocyclic organic compound with the chemical formula (CH₃)₂C₅H₃N.[1] As a substituted pyridine, it is a colorless to pale yellow, oily liquid with a characteristic pungent odor.[2][3] This versatile compound serves as a crucial intermediate and building block in a wide array of chemical syntheses, most notably in the pharmaceutical and agrochemical industries.[4][5] Its utility as a base and a solvent in organic reactions further underscores its importance in both academic research and industrial manufacturing.[2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of 3,5-lutidine, detailed experimental protocols for its synthesis and purification, and its significant role in drug development, particularly as a precursor to the proton pump inhibitor, omeprazole.[1][5]

Physical and Chemical Properties

3,5-Lutidine is a flammable and hygroscopic liquid.[1][6] It is miscible with many organic solvents and has limited solubility in water.[3][6] The key physical and chemical properties are summarized in the tables below for easy reference.

Table 1: General and Physical Properties of 3,5-Lutidine

| Property | Value | References |

| Molecular Formula | C₇H₉N | [7] |

| Molecular Weight | 107.15 g/mol | [7] |

| Appearance | Clear, colorless to pale yellow liquid | [2] |

| Odor | Pungent, pyridine-like | [8] |

| Density | 0.939 g/mL at 25 °C | [6][9][10] |

| Melting Point | -9 °C | [1][6][9][10][11] |

| Boiling Point | 169-170 °C | [1][6][9][10] |

| Solubility in Water | 33 g/L at 20 °C | [6] |

| pKa | 6.15 at 25 °C | [6][12] |

| Refractive Index (n20/D) | 1.504 | [6][9][10] |

| Vapor Pressure | 1.5 mmHg at 20 °C | [6][9] |

| Flash Point | 47 °C (closed cup) | [13] |

Table 2: Spectroscopic Data of 3,5-Lutidine

| Spectroscopic Data | Key Features | References |

| ¹³C NMR | Spectral data available. | [14] |

| IR Spectrum | Infrared spectral data available. | [12] |

| Raman Spectrum | Raman spectral data available. | [10] |

| Mass Spectrum | Mass spectral data available. | [15] |

Synthesis and Purification

The industrial synthesis of 3,5-lutidine is primarily achieved through the condensation reaction of propanol, formaldehyde, and methanol with ammonia over a modified HZSM-5 catalyst. Another industrial method involves the condensation of acrolein, ammonia, and formaldehyde.[1]

Experimental Protocols

Synthesis of 3,5-Lutidine N-oxide (A key derivative)

This protocol describes the synthesis of 3,5-lutidine N-oxide, a common intermediate in the functionalization of the parent molecule.

Materials:

-

3,5-Lutidine (this compound)

-

Glacial acetic acid

-

35% Hydrogen peroxide (H₂O₂)

-

Sodium carbonate (Na₂CO₃)

-

Chloroform (CHCl₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a 100 mL round-bottom flask placed in a fume hood, combine 0.5 mol of glacial acetic acid, 0.051 mol of this compound, and 5 mL of 35% H₂O₂.[6][13]

-

Maintain the reaction mixture under constant magnetic stirring at an internal temperature of 80 °C for 5 hours.[6][13]

-

After the reaction period, cool the flask to 24 °C using an ice bath.[6][13]

-

Remove the excess acetic acid using a high vacuum distillation unit for 90-120 minutes.[6][13]

-

To ensure complete removal of acetic acid, add 10 mL of distilled water to the flask and concentrate the mixture. Repeat this step.[13]

-

Dissolve the resulting viscous product in bi-distilled water and adjust the pH to 10 with solid Na₂CO₃.[6]

-

Transfer the solution to a 250 mL separation funnel and perform five extractions with 250 mL of CHCl₃ each.[6]

-

Collect the organic layers and dry them over anhydrous Na₂SO₄ for a maximum of 30 minutes.[6]

-

The dried organic phase contains the 3,5-lutidine N-oxide product.[6]

Purification of 3,5-Lutidine

A common method for purifying crude 3,5-lutidine involves the following steps:

Materials:

-

Crude 3,5-lutidine

-

Dilute Hydrochloric Acid (HCl) (1:4)

-

Concentrated Sodium Hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous Potassium Carbonate (K₂CO₃)

Procedure:

-

Dissolve 100 mL of crude 3,5-lutidine in dilute HCl (1:4).[16]

-

Steam distill the acidic solution until approximately 1 L of distillate is collected.[16]

-

Add excess concentrated NaOH to the residue from the distillation.[16]

-

Steam distill the now basic residue.[16]

-

Extract the base from the second distillate using diethyl ether.[16]

-

Dry the ether extract over anhydrous K₂CO₃.[16]

-

Distill the dried extract to obtain purified 3,5-lutidine.[16]

-

For higher purity, fractional crystallization by partial freezing can be employed.[16]

Role in Drug Development: The Omeprazole Synthesis Pathway

3,5-Lutidine is a critical starting material for the synthesis of omeprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders.[5][17] The initial steps of the synthesis pathway involve the conversion of 3,5-lutidine to a functionalized pyridine intermediate.

The following diagram illustrates the initial stages of the omeprazole synthesis, starting from 3,5-lutidine.

Experimental and Logical Workflows

The general workflow for the synthesis and purification of 3,5-lutidine derivatives can be visualized as a series of logical steps, from the initial reaction to the final characterization of the pure compound.

Safety and Handling

3,5-Lutidine is a flammable liquid and vapor.[1] It is harmful if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[1] It is also known to cause respiratory irritation.[1] Therefore, appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[1] Work should be conducted in a well-ventilated area, preferably in a fume hood.[1]

Conclusion

3,5-Lutidine is a pyridine derivative of significant industrial and academic interest. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an indispensable building block in organic synthesis. The detailed protocols for its synthesis and purification provided in this guide, along with an understanding of its pivotal role in the production of key pharmaceuticals like omeprazole, offer valuable insights for researchers and professionals in the field of drug development and chemical manufacturing. Proper handling and adherence to safety protocols are paramount when working with this compound.

References

- 1. 3,5-Lutidine - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. 3,5-Dimethyl Pyridine (3,5-Lutidine) – Properties, Uses, Safety, and Supply from China Manufacturer | High-Purity Chemical Supplier [pipzine-chem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]

- 6. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate [jove.com]

- 7. EP0929523A1 - Preparation of 3,5-lutidine - Google Patents [patents.google.com]

- 8. CA2263912A1 - Preparation of 3,5-lutidine - Google Patents [patents.google.com]

- 9. JPH09124602A - Method for producing 3,5-lutidine and 2,3,5-collidine - Google Patents [patents.google.com]

- 10. 3,5-Lutidine (591-22-0) Raman [m.chemicalbook.com]

- 11. data.epo.org [data.epo.org]

- 12. 3,5-Lutidine (591-22-0) IR Spectrum [m.chemicalbook.com]

- 13. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 3,5-Lutidine (591-22-0) 13C NMR [m.chemicalbook.com]

- 15. Page loading... [guidechem.com]

- 16. 3,5-Lutidine | 591-22-0 [chemicalbook.com]

- 17. nbinno.com [nbinno.com]

The Role of 3,5-Dimethylpyridine in Modern Organic Synthesis: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dimethylpyridine, commonly known as 3,5-lutidine, is a versatile heterocyclic compound that serves multiple critical roles in organic synthesis. Its unique combination of steric hindrance and moderate basicity makes it an effective non-nucleophilic base, a precursor to sophisticated ligands for transition-metal catalysis, and a key player in advanced reaction mechanisms. This guide provides an in-depth examination of its primary functions, featuring detailed reaction mechanisms, comprehensive experimental protocols, and quantitative data to support its application in research and development.

Introduction: Properties and General Applications

This compound (3,5-Lutidine) is a pyridine derivative with methyl groups at the 3 and 5 positions. This substitution pattern imparts specific steric and electronic properties that define its chemical behavior. With a pKa of 6.15, it is a moderately effective base, yet the methyl groups flanking the nitrogen atom sterically hinder it from acting as a nucleophile in many contexts.[1] This characteristic is pivotal to its utility.

Industrially, it is a crucial intermediate in the synthesis of pharmaceuticals like the proton-pump inhibitor Omeprazole.[2] Its applications extend to the synthesis of agrochemicals, specialty polymers, and as a catalyst in various organic transformations.[3]

Core Reaction Mechanisms and Applications

Role as a Hindered, Non-Nucleophilic Base

One of the most common applications of this compound is as an acid scavenger in reactions that produce strong acids (e.g., HCl or HBr) as byproducts. Its steric bulk prevents it from competing with other nucleophiles or reacting with electrophilic starting materials, thereby minimizing side reactions and improving product yields. A prime example is in the protection of alcohols as silyl ethers.

Mechanism: Silyl Ether Formation

In this reaction, an alcohol is treated with a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBSCl). 3,5-Lutidine acts as a base to neutralize the HCl generated, driving the reaction to completion without interfering with the electrophilic silicon center.

References

Spectroscopic Profile of 3,5-Dimethylpyridine: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-Dimethylpyridine (also known as 3,5-Lutidine), a heterocyclic aromatic organic compound. The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is intended to support research, development, and quality control activities involving this compound.

Data Presentation

The following tables summarize the key quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.21 | d | H-2, H-6 |

| 7.26 | s | H-4 |

| 2.25 | s | -CH₃ (at C-3, C-5) |

Solvent: CDCl₃[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 147.3 | C-2, C-6 |

| 137.0 | C-4 |

| 132.4 | C-3, C-5 |

| 18.1 | -CH₃ |

Solvent: CDCl₃[1]

Infrared (IR) Spectroscopy

Table 3: Principal IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium-Strong | C-H stretching (aromatic and methyl) |

| ~1600-1450 | Medium-Strong | C=C and C=N stretching (aromatic ring) |

| ~1450-1370 | Medium | C-H bending (methyl) |

| ~800-700 | Strong | C-H out-of-plane bending (aromatic) |

Note: The exact peak positions and intensities can vary based on the sampling method (e.g., neat liquid, solution, or gas phase).

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Fragmentation Data for this compound (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 107 | 100 | [M]⁺ (Molecular Ion) |

| 106 | ~49 | [M-H]⁺ |

| 92 | ~21 | [M-CH₃]⁺ |

| 79 | ~35 | [C₅H₄N]⁺ |

| 77 | ~11 | [C₆H₅]⁺ |

| 39 | ~37 | [C₃H₃]⁺ |

Ionization Method: Electron Ionization (EI)[1][2]

Experimental Protocols

The following sections detail generalized experimental protocols for acquiring the spectroscopic data presented above. These methodologies are standard for the analysis of liquid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-25 mg of the compound for ¹H NMR, and 50-100 mg for ¹³C NMR, in about 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃). A small amount of Tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm), although modern spectrometers can also reference the residual solvent peak. The solution is then transferred to a clean NMR tube.

-

Instrumentation: A high-field NMR spectrometer, such as a 400 MHz instrument, is utilized for data acquisition.

-

Data Acquisition:

-

The instrument is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

-

The magnetic field is shimmed to achieve homogeneity.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling.

-

A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small drop of neat this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrumentation: A Fourier-Transform Infrared spectrometer equipped with an ATR accessory is used.

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample is then applied to the crystal, and the sample spectrum is acquired. The instrument collects multiple scans, which are averaged to improve the signal-to-noise ratio. The spectral range is typically set from 4000 to 400 cm⁻¹.

-

Data Processing: The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum.

Transmission FT-IR (Neat Liquid)

-

Sample Preparation: A thin film of this compound is prepared by placing a drop of the liquid between two IR-transparent salt plates (e.g., NaCl or KBr).

-

Instrumentation: A standard FT-IR spectrometer is used.

-

Data Acquisition: A background spectrum is taken with the empty salt plates in the beam path. The prepared sample is then placed in the spectrometer, and the sample spectrum is recorded.

-

Data Processing: The absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: The volatile liquid sample, this compound, is introduced into the ion source of the mass spectrometer. This can be achieved via direct injection, a heated probe, or through the output of a gas chromatograph (GC-MS).

-

Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize, forming a molecular ion ([M]⁺), and to fragment into smaller characteristic ions.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which plots relative intensity versus m/z.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound such as this compound.

Caption: A generalized workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Biodegradation Pathways of Methylated Pyridines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the microbial biodegradation pathways of methylated pyridines, common N-heterocyclic aromatic compounds. Understanding these pathways is crucial for environmental remediation efforts and for professionals in drug development, as the pyridine moiety is a common scaffold in many pharmaceutical compounds. This document details the metabolic routes for the degradation of 2-methylpyridine, 3-methylpyridine, and 4-methylpyridine, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction to Methylated Pyridine Biodegradation

Methylated pyridines, also known as picolines, are environmental contaminants often associated with industrial activities such as coal processing and agriculture.[1] Their biodegradation by microorganisms is a key process in their removal from contaminated sites. The microbial metabolism of these compounds can be initiated through one of three primary reactions: oxidation of the aromatic ring, oxidation of the methyl group, or reduction of the aromatic ring.[2] The specific pathway employed depends on the microorganism and the position of the methyl substituent on the pyridine ring.

Biodegradation Pathway of 2-Methylpyridine (α-Picoline)

Arthrobacter species are prominent in the degradation of 2-methylpyridine.[1] The degradation pathway in Arthrobacter sp. often involves an initial oxidative attack on the pyridine ring, leading to ring cleavage and subsequent metabolism into central metabolic intermediates.

Metabolic Pathway

The biodegradation of 2-methylpyridine by Arthrobacter sp. KM-4 can proceed through two main routes following an initial hydroxylation, ultimately leading to the formation of common metabolic products like succinic acid and oxalic acid.[3][4] A key enzyme in a related pathway in Arthrobacter sp. 68b is a two-component flavin-dependent monooxygenase (PyrA), which directly cleaves the pyridine ring without prior hydroxylation.[2] This enzyme system is encoded by the pyrA and pyrE genes.[2] Subsequent steps involve a dehydrogenase (pyrB), an amidohydrolase (pyrC), and a succinate semialdehyde dehydrogenase (pyrD).[2]

References

Basicity and pKa of 3,5-Dimethylpyridine Compared to Pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the comparative basicity of 3,5-dimethylpyridine and pyridine, focusing on the underlying chemical principles and experimental determination of their pKa values. It is established that this compound is a stronger base than pyridine, a phenomenon attributable to the electronic effects of the methyl substituents on the pyridine ring. This guide summarizes the quantitative data, details the experimental protocols for pKa determination, and provides a visual representation of the structure-basicity relationship. This information is of significant value to researchers in medicinal chemistry and drug development, where understanding and predicting the basicity of heterocyclic compounds is crucial for molecular design and optimization.

Introduction

Pyridine and its derivatives are fundamental heterocyclic scaffolds in a vast array of pharmaceuticals and bioactive molecules. The basicity of the pyridine nitrogen atom, quantified by the acid dissociation constant (pKa) of its conjugate acid, is a critical physicochemical parameter. It profoundly influences a molecule's pharmacokinetic and pharmacodynamic properties, including its solubility, membrane permeability, and interaction with biological targets. Modifications to the pyridine ring, such as the introduction of alkyl substituents, can significantly alter its basicity. This guide focuses on the comparison between pyridine and this compound (also known as 3,5-lutidine), elucidating the electronic effects that lead to the observed differences in their pKa values.

Comparative Basicity and pKa Data

The basicity of an amine is typically evaluated by the pKa of its conjugate acid (pKaH). A higher pKaH value indicates that the conjugate acid is weaker, and consequently, the parent base is stronger.

The data clearly indicates that this compound is a more basic compound than pyridine.[1][2] The pKa of the conjugate acid of this compound is approximately 0.9 units higher than that of pyridine's conjugate acid, signifying that this compound has a greater affinity for a proton.

| Compound | Structure | pKa of Conjugate Acid | Reference |

| Pyridine |  | 5.25 | [3][4] |

| This compound |  | 6.15 | [1][2] |

Theoretical Rationale: Electronic Effects

The enhanced basicity of this compound can be attributed to the electron-donating inductive effect (+I effect) of the two methyl groups.[5] These alkyl groups, positioned at the meta positions relative to the nitrogen atom, increase the electron density within the pyridine ring. This heightened electron density is partially localized on the nitrogen atom, making its lone pair of electrons more available for protonation.

In contrast, pyridine lacks these electron-donating substituents. The nitrogen atom in the pyridine ring is sp² hybridized, and its lone pair of electrons resides in an sp² orbital. This orbital has more s-character compared to the sp³ orbital of an alkyl amine, which results in the lone pair being held more closely to the nucleus, thus reducing its availability for bonding with a proton. The addition of the methyl groups in this compound counteracts this effect to some extent by pushing electron density towards the nitrogen atom.[5]

Experimental Protocols for pKa Determination

The pKa values of pyridine and its derivatives can be accurately determined using various experimental techniques. One of the most common and precise methods is NMR spectroscopy.[6][7]

pKa Determination by NMR Spectroscopy

Principle: This method relies on the change in the chemical shift of the protons on the pyridine ring as a function of the solution's pH.[6] As the nitrogen atom becomes protonated, the electron density around the ring protons changes, leading to a downfield shift in their NMR signals. By monitoring these chemical shifts across a range of pH values, a titration curve can be generated, from which the pKa can be determined.

Detailed Methodology:

-

Sample Preparation: A solution of the pyridine derivative (e.g., this compound) is prepared in deuterium oxide (D₂O).[6] A chemical shift standard, such as tetramethylammonium iodide, is added.[6]

-

pH Adjustment: The pH of the solution is adjusted by the incremental addition of a strong acid (e.g., DCl in D₂O) and a strong base (e.g., NaOD in D₂O).[6]

-

NMR Data Acquisition: For each pH value, a proton NMR spectrum is recorded. The chemical shifts of the aromatic protons are carefully measured.[6]

-

Data Analysis: The observed chemical shift (δobs) at a given pH is a weighted average of the chemical shifts of the protonated (δBH+) and deprotonated (δB) forms of the molecule. The relationship can be described by the following equation:

δobs = ( [B] / ( [B] + [BH⁺] ) ) * δB + ( [BH⁺] / ( [B] + [BH⁺] ) ) * δBH+

where [B] is the concentration of the free base and [BH⁺] is the concentration of the conjugate acid.

-

pKa Calculation: The Henderson-Hasselbalch equation can be rearranged to relate the chemical shifts to the pKa:

pKa = pH - log( (δobs - δB) / (δBH+ - δobs) )

By plotting the chemical shift versus pH, the inflection point of the resulting sigmoidal curve corresponds to the pKa of the conjugate acid.[6]

Conclusion

The substitution of two methyl groups at the 3 and 5 positions of the pyridine ring results in a significant increase in basicity, as evidenced by the higher pKa of the conjugate acid of this compound compared to pyridine. This phenomenon is well-explained by the inductive electron-donating effect of the methyl groups. The accurate determination of these pKa values, often accomplished through NMR spectroscopy, is essential for the rational design and development of new drug candidates. A thorough understanding of how structural modifications influence the basicity of heterocyclic compounds allows for the fine-tuning of their physicochemical properties to optimize their therapeutic potential.

References

- 1. 3,5-Lutidine - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. Solved The pKa of the conjugate acid of pyridine is 5.25. | Chegg.com [chegg.com]

- 4. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

3,5-Dimethylpyridine: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 591-22-0

Molecular Formula: C₇H₉N

This technical guide provides an in-depth overview of 3,5-Dimethylpyridine, also known as 3,5-Lutidine. It is a heterocyclic organic compound that serves as a critical intermediate and building block in various chemical syntheses, most notably in the pharmaceutical industry.[1][2][3][4][5] This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.

Molecular Structure and Properties

This compound is a derivative of pyridine with two methyl groups substituted at the 3 and 5 positions of the pyridine ring.[3] This substitution pattern influences its chemical reactivity and physical properties. The pyridine ring provides aromatic stability and basicity, while the methyl groups, acting as electron donors, can affect the electron cloud density of the ring.[6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 107.156 g/mol | [5][6] |

| Appearance | Colorless to pale yellow liquid | [1][7] |

| Odor | Pungent, characteristic | [1][7] |

| Density | 0.939 - 0.944 g/cm³ | [5] |

| Melting Point | -6.5 to -9 °C | [5] |

| Boiling Point | 169 - 174 °C | [5] |

| Flash Point | 53.3 °C (128.00 °F) | [1][8] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and ether.[1][4] | |

| pKa | 6.15 | [5] |

| Refractive Index | 1.500 - 1.506 | [8] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum Type | Key Features and Observations |

| ¹H NMR | Data available, with proton signals corresponding to the aromatic ring and methyl groups.[9][10] |

| ¹³C NMR | Data available, showing distinct peaks for the carbon atoms in the pyridine ring and the methyl substituents.[10][11] |

| Mass Spectrometry | Mass spectra are available for structural confirmation.[12] |

| Infrared (IR) Spectroscopy | IR spectra showing characteristic vibrational frequencies are available.[12] |

| UV-Vis Spectroscopy | UV-Vis spectra are available for analysis.[12] |

Synthesis and Manufacturing

The industrial production of this compound is primarily achieved through the condensation of acrolein, ammonia, and formaldehyde.[1][5] This method is designed to produce a high-purity product suitable for pharmaceutical applications.[1]

Experimental Protocol: Synthesis of ¹⁵N-labelled this compound

For research purposes, isotopically labeled compounds are often required. The following is a two-step synthesis for ¹⁵N-labelled this compound.[13]

Step 1: Synthesis of 2-ethoxy-3,4-dihydro-3,5-dimethyl-2H-pyran

-

Combine 14 g (0.2 mol) of methacrolein, 26 g (0.3 mol) of 1-ethoxypropene, and 0.1 g of hydroquinone in a 200-ml autoclave.

-

Heat the mixture at 190 °C for 16 hours. The pressure will initially rise to 15 bar and then decrease to 8 bar.

-

After cooling, distill the reaction mixture under reduced pressure (48 mbar) at 97 °C to yield a colorless oil.

-

Further purify the product by column chromatography (Al₂O₃, hexane/ethyl acetate 10:1).

Step 2: Synthesis of ¹⁵N-labelled this compound

-

In a three-necked flask equipped with a reflux condenser, an addition funnel, and a magnetic stirrer, add 150 ml of deionized water, 4.4 ml of concentrated H₂SO₄, 15 g (39.7 mmol) of methylene blue, and 2 g (36.7 mmol) of ¹⁵NH₄Cl.

-

Bring the solution to reflux.

-

Add a solution of 5.78 g (37 mmol) of 2‐ethoxy‐dihydro‐3,5‐dimethyl‐2H‐pyran in 5 ml of ethanol dropwise over 1 hour.

-

Continue refluxing for 17 hours.

-

After cooling, add 150 ml of deionized water and distill the mixture until the odor of glutaraldehyde is no longer present in the distillate.

Applications in Drug Development and Organic Synthesis

This compound is a versatile intermediate with significant applications in the pharmaceutical and chemical industries.[2][3]

Key Intermediate in Omeprazole Synthesis

The most prominent application of this compound is its role as a key intermediate in the synthesis of Omeprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders.[1][5] The specific structure of this compound makes it an ideal precursor for constructing the core of the Omeprazole molecule.[1]

The following diagram illustrates the logical relationship of this compound as a precursor in the synthesis of a key intermediate for Omeprazole.

Caption: Role of this compound in Omeprazole Intermediate Synthesis.

Broader Applications in Synthesis

Beyond its role in Omeprazole production, this compound is utilized in the synthesis of other pharmaceuticals, agrochemicals, and specialty chemicals.[2][6] Its pyridine ring and methyl groups offer reactive sites for further chemical modifications, enabling the construction of more complex molecules.[2] It can also be employed as a catalyst or a base in various organic reactions.[3][6]

The following workflow illustrates the general utility of this compound in organic synthesis.

Caption: General Synthetic Utility of this compound.

Safety and Handling

This compound is a flammable liquid and is toxic if swallowed or in contact with skin.[5] It can cause skin and eye irritation.[5] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this compound. It should be stored in a cool, well-ventilated area away from sources of ignition.[6]

This technical guide provides a comprehensive overview of this compound for its intended scientific audience. The provided data and protocols are intended to support further research and development activities involving this important chemical intermediate.

References

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [wap.guidechem.com]

- 4. CAS 591-22-0: this compound | CymitQuimica [cymitquimica.com]

- 5. 3,5-Lutidine - Wikipedia [en.wikipedia.org]

- 6. 3,5-Dimethyl Pyridine (3,5-Lutidine) – Properties, Uses, Safety, and Supply from China Manufacturer | High-Purity Chemical Supplier [pipzine-chem.com]

- 7. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 8. 3,5-lutidine, 591-22-0 [thegoodscentscompany.com]

- 9. spectrabase.com [spectrabase.com]

- 10. This compound | C7H9N | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 11. spectrabase.com [spectrabase.com]

- 12. This compound | C7H9N | CID 11565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Synthesis of 15N‐labelled 3,5‐dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

Health and Safety Handling Procedures for 3,5-Lutidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of 3,5-Lutidine (also known as 3,5-Dimethylpyridine), a heterocyclic organic compound used as a precursor in the synthesis of pharmaceuticals, such as omeprazole, and in other industrial applications.[1][2][3] Due to its hazardous properties, strict adherence to safety protocols is imperative to mitigate risks in a laboratory and drug development setting.

Chemical and Physical Properties

3,5-Lutidine is a colorless to yellow, flammable liquid with a strong, pungent, pyridine-like odor.[4][5][6] It is soluble in water and miscible with organic solvents like alcohols and ethers.[4][5] Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 591-22-0 |

| Molecular Formula | C7H9N |

| Molecular Weight | 107.15 g/mol [5] |

| Appearance | Colorless to yellow liquid[4][5] |

| Odor | Strong, pungent, pyridine-like[4][5] |

| Boiling Point | 169 - 174 °C[4][5] |

| Melting Point | -6.5 to -9 °C[1][7] |

| Flash Point | 53 - 56 °C[4][5] |

| Density | 0.929 - 0.944 g/cm³[1][5] |

| Vapor Density | 3.69 - 3.7[4][8] |

| Water Solubility | Soluble[4] |

Hazard Identification and Classification

3,5-Lutidine is classified as a hazardous substance with multiple risk factors. It is a flammable liquid and vapor.[4][9] This substance is toxic if swallowed or inhaled and is harmful in contact with skin.[4][10] It causes severe skin burns and eye damage and may cause respiratory irritation.[4][9]

GHS Hazard Classification:

-

Acute toxicity, Oral: Category 3[10]

-

Acute toxicity, Inhalation: Category 3[10]

-

Acute toxicity, Dermal: Category 4[10]

-

Skin corrosion/irritation: Category 1B[10]

-

Serious eye damage/eye irritation: Category 1[9]

-

Specific target organ toxicity - single exposure (Respiratory tract irritation): Category 3[9]

Personal Protective Equipment (PPE)

To ensure the safety of personnel, the use of appropriate personal protective equipment is mandatory when handling 3,5-Lutidine.

| PPE Type | Specifications |

| Eye/Face Protection | Chemical splash goggles and a face shield (8-inch minimum) are required.[10][12] All eye and face protection must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[10] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile or neoprene) and clothing to prevent skin exposure.[10][12] Latex gloves are not recommended.[12] A lab coat should be worn.[13] |

| Respiratory Protection | Work should be conducted in a well-ventilated area or a chemical fume hood.[12][14] If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4][15] |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and prevent accidents.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[12][14]

-

Avoid contact with skin, eyes, and clothing.[10]

-

Do not breathe vapors or mist.[4]

-

Keep away from open flames, hot surfaces, and other sources of ignition.[4][16]

-

Use only non-sparking tools and take precautionary measures against static discharge.[4][9]

-

Ground and bond containers and receiving equipment.[9]

-

Do not eat, drink, or smoke in areas where 3,5-Lutidine is handled.[4][9]

Storage:

-

3,5-Lutidine is hygroscopic and may absorb moisture from the air.[4][17]

-

Store separately from incompatible materials such as acids, strong oxidizing agents, acid chlorides, and chloroformates.[4][10]

Emergency Procedures

Immediate and appropriate response to emergencies such as spills, fires, or personnel exposure is crucial.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Immediate medical attention is required.[4][10] |

| Skin Contact | Immediately take off all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Immediate medical attention is required.[4][10] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediate medical attention is required.[4][10] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[4][10] |

Spill and Leak Procedures

In the event of a spill, the following steps should be taken:

-

Evacuate: Evacuate personnel to a safe area, keeping people away from and upwind of the spill.[4][10]

-

Remove Ignition Sources: Remove all sources of ignition.[4][10]

-

Ventilate: Ensure adequate ventilation.[10]

-

Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[4][10]

-

Clean-up: Soak up the spill with an inert absorbent material (e.g., sand, diatomaceous earth).[9][13] Collect the material using spark-proof tools and place it in a suitable, closed container for disposal.[4]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[4][10] Water mist may be used to cool closed containers.[4]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream.[9]

-

Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air.[9][10] Hazardous decomposition products formed under fire conditions include carbon oxides and nitrogen oxides (NOx).[10]

-

Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.[10][17]

Toxicological Information

The primary routes of exposure to 3,5-Lutidine are inhalation, ingestion, and skin contact. It is toxic by all three routes.[4]

Acute Toxicity Data:

| Route | Species | Value | Reference |

| Oral LD50 | Rat | < 500 mg/kg | [4] |

| Dermal LD50 | Rat | < 2000 mg/kg | [4] |

| Inhalation LC50 | Rat | 1.16 - 2.97 mg/L (4 h) | [4] |

Other Toxicological Effects:

-

Skin Corrosion/Irritation: Causes severe skin burns.[4]

-

Respiratory Irritation: May cause respiratory irritation.[4][9]

-

Carcinogenicity: Not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA.[4][16]

Experimental Protocols for Toxicological Assessment

The toxicological data for 3,5-Lutidine are determined using standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for key acute toxicity studies.

Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

This method is designed to assess the acute toxic effects of a substance administered orally in a stepwise procedure using a minimal number of animals.[13][18]

-

Principle: A stepwise procedure is used with a starting dose that is expected to cause some mortality. The outcome of the first step determines the next dose, which is either higher or lower. This continues until the toxicity class of the substance can be determined.[13]

-

Animal Model: Typically, young adult female rats are used.[19]

-

Procedure:

-

Animals are fasted prior to dosing.

-

The test substance is administered in a single dose by gavage.

-

Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[19]

-

Body weight is recorded weekly.[19]

-

At the end of the observation period, surviving animals are euthanized and a gross necropsy is performed.[19]

-

Acute Dermal Toxicity (OECD Guideline 402)

This guideline provides a method to assess the short-term toxic effects of a substance applied to the skin.[14][20]

-

Principle: The test substance is applied to a shaved area of the skin of the test animals for a 24-hour period. The animals are then observed for signs of toxicity.[1][20]

-

Animal Model: The rat is the preferred species.[1]

-

Procedure:

-

The fur is removed from the dorsal area of the trunk of the test animals.

-

The test substance is applied uniformly over an area of at least 10% of the body surface.[1]

-

The treated area is covered with a porous gauze dressing.[1]

-

After a 24-hour exposure period, the residual test substance is removed.[1]

-

Animals are observed for mortality and signs of toxicity for at least 14 days.[20]

-

Body weights are recorded at least weekly.[20]

-

All animals undergo a gross necropsy at the end of the study.[20]

-

Acute Inhalation Toxicity (OECD Guideline 403)

This method is used to determine the health hazards likely to arise from short-term exposure to a substance via inhalation.[6][9]

-

Principle: Animals are exposed to the test substance, which can be a gas, vapor, or aerosol, for a defined period (typically 4 hours) in an inhalation chamber.[6][21]

-

Animal Model: The rat is the preferred species.[21]

-

Procedure:

-

Animals are placed in an inhalation chamber.

-

The test substance is introduced into the chamber at a specific concentration.

-

The exposure duration is typically 4 hours.[6]

-

Animals are observed for signs of toxicity and mortality for at least 14 days post-exposure.[6][12]

-

Body weights are recorded, and detailed observations are made daily.[6]

-

A gross autopsy is performed on all animals at the end of the study.[6]

-

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test is designed to assess the potential of a substance to cause irritation or corrosion when applied to the skin.[17][22]

-

Principle: The test substance is applied in a single dose to a small area of the skin of an animal, with untreated skin serving as a control.[17]

-

Animal Model: The albino rabbit is the preferred laboratory animal.[17]

-

Procedure:

-

A small area of skin (approximately 6 cm²) is shaved.[17]

-

A dose of 0.5 mL (for liquids) or 0.5 g (for solids) is applied to the test site.[17]

-

The exposure period is 4 hours, after which the residual substance is removed.[17]

-

The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 60 minutes, 24, 48, and 72 hours) after patch removal.[23]

-

Observations may continue for up to 14 days to assess the reversibility of the effects.[17][23]

-

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This guideline is used to evaluate the potential of a substance to cause eye irritation or corrosion.[4][10]

-

Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of an animal, with the other eye serving as a control.[4][10]

-

Animal Model: The albino rabbit is the preferred species.[4][10]

-

Procedure:

-

A single dose of the test substance is instilled into the conjunctival sac of one eye.[5]

-

The eyelids are gently held together for about one second.[5]

-

The eyes are examined for ocular lesions at 1, 24, 48, and 72 hours after application.[4]

-

The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva.[7]

-

The observation period should be sufficient to evaluate the reversibility of the effects, up to 21 days.[7]

-

Visualizations

Logical Relationships and Workflows

Caption: First aid decision tree for 3,5-Lutidine exposure.

Caption: Workflow for responding to a 3,5-Lutidine spill.

Experimental Workflow

Caption: Experimental workflow for OECD Guideline 404.

Signaling Pathways

While specific metabolic and toxicological pathways for 3,5-Lutidine are not extensively documented in publicly available literature, a general pathway for the metabolic activation of aromatic amines, a class to which 3,5-Lutidine belongs, can be proposed. This metabolic activation is often a key step in their toxicity.

Caption: Proposed metabolic activation of aromatic amines.

Disposal Considerations

Waste containing 3,5-Lutidine must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[13]

-

Collect waste in designated, properly sealed, and clearly labeled hazardous waste containers.[13]

-

Do not mix with other incompatible waste streams.[13]

-

Dispose of contents/container to an approved waste disposal plant.[4][24]

-

Handle empty containers with care as they may contain flammable residual vapors.[9]

This guide is intended to provide essential health and safety information for the handling of 3,5-Lutidine. It is not exhaustive and should be supplemented with institutional safety protocols and a thorough review of the full Safety Data Sheet (SDS) before use. Always prioritize safety and adhere to established laboratory best practices.

References

- 1. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 2. 3,5-Dimethyl Pyridine (3,5-Lutidine) – Properties, Uses, Safety, and Supply from China Manufacturer | High-Purity Chemical Supplier [pipzine-chem.com]

- 3. 3,5-Lutidine CAS#: 591-22-0 [m.chemicalbook.com]

- 4. oecd.org [oecd.org]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 7. nucro-technics.com [nucro-technics.com]

- 8. manavchem.com [manavchem.com]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. eurolab.net [eurolab.net]

- 13. researchgate.net [researchgate.net]

- 14. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]

- 15. nucro-technics.com [nucro-technics.com]

- 16. fishersci.com [fishersci.com]

- 17. oecd.org [oecd.org]

- 18. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 19. scribd.com [scribd.com]

- 20. nucro-technics.com [nucro-technics.com]

- 21. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 22. oecd.org [oecd.org]

- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 24. GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 3,5-Dimethylpyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 3,5-Dimethylpyridine (also known as 3,5-Lutidine), a crucial heterocyclic organic compound. Its role as a building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals makes a thorough understanding of its solubility essential for process development, purification, and formulation. This document summarizes the available quantitative solubility data, presents detailed experimental protocols for solubility determination, and offers a visual representation of a typical experimental workflow.

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions consistently indicate its miscibility with common organic solvents. The following table summarizes the available quantitative and qualitative data. It is strongly recommended that researchers experimentally determine the solubility in their specific solvent systems and at their desired operating temperatures.

| Organic Solvent | Temperature (°C) | Solubility | Data Type |

| Water | 20 | 33 g/L | Quantitative |

| Ethanol | Not Specified | Soluble / Miscible | Qualitative |

| Ether | Not Specified | Soluble / Miscible | Qualitative |

| Alcohols | Not Specified | Miscible | Qualitative |

Note on Data Scarcity: The limited availability of public quantitative data underscores the importance of the experimental protocols detailed in this guide for generating precise solubility measurements tailored to specific research and development needs.

Experimental Protocols for Solubility Determination

A precise and reproducible methodology is critical for determining the solubility of this compound. The isothermal saturation method, often referred to as the "shake-flask" method, is a reliable and widely used technique. This can be combined with a gravimetric or analytical method for quantification.

Isothermal Saturation Method

This method measures the equilibrium solubility of a compound in a given solvent at a constant temperature.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Thermostatic shaker bath or incubator

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with screw caps or sealed ampoules

-

Syringe filters (chemically compatible with the solvent and solute)

-

Volumetric flasks and pipettes

-

Evaporating dish or watch glass

-

Drying oven

-

Desiccator

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a Gas Chromatography (GC) system.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials. The presence of excess solid is crucial to ensure that saturation is achieved.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired constant temperature.

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. The time required can vary depending on the solvent and solute but is often in the range of 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, indicating that equilibrium has been reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the solution through a chemically compatible syringe filter to remove any undissolved microparticles. This step should be performed quickly to avoid temperature changes that could affect solubility.

-

-

Quantification of Solute:

-

Gravimetric Method:

-

Initial Weighing: Accurately weigh a clean, dry evaporating dish.

-

Sample Addition: Transfer the filtered, saturated solution to the pre-weighed evaporating dish.

-

Solvent Evaporation: Gently evaporate the solvent in a fume hood or using a rotary evaporator.

-

Drying and Weighing: Once the solvent is completely evaporated, dry the residue in the evaporating dish to a constant weight in an oven at a temperature below the boiling point of this compound. Cool the dish in a desiccator and weigh it on an analytical balance. The difference between the final weight of the dish with the residue and the initial weight of the empty dish gives the mass of the dissolved this compound.

-

Calculation: Calculate the solubility by dividing the mass of the residue by the volume of the filtrate used.

-

-

Analytical Method (HPLC/GC):

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Calibration Curve: Inject the standard solutions into the HPLC or GC system and generate a calibration curve by plotting the peak area against concentration.

-

Sample Analysis: Dilute the filtered, saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Concentration Determination: Inject the diluted sample into the HPLC or GC system and determine its concentration from the calibration curve.

-

Solubility Calculation: Calculate the original concentration of the saturated solution by taking the dilution factor into account. This gives the solubility of this compound in the solvent at the specified temperature.

-

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound using the isothermal saturation method coupled with gravimetric analysis.

Caption: Experimental workflow for solubility determination.

An In-depth Technical Guide to the Isomerism and Properties of Dimethylpyridines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylpyridines, also known as lutidines, are a group of heterocyclic aromatic organic compounds consisting of a pyridine ring substituted with two methyl groups. With six constitutional isomers, each possessing unique physical and chemical properties, dimethylpyridines serve as versatile building blocks and intermediates in the pharmaceutical, agrochemical, and specialty chemical industries. Their utility ranges from being precursors in the synthesis of blockbuster drugs to acting as specialized solvents and catalysts.

This technical guide provides a comprehensive overview of the isomerism in dimethylpyrid ines, their distinct properties, and relevant experimental methodologies. A thorough understanding of these isomers is critical for researchers and professionals involved in the design and development of novel chemical entities.

Isomerism in Dimethylpyridines

There are six constitutional isomers of dimethylpyridine, distinguished by the positions of the two methyl groups on the pyridine ring. Each isomer has the same molecular formula (C₇H₉N) and a molar mass of 107.15 g/mol . The isomers are:

-

2,3-Dimethylpyridine

-

2,4-Dimethylpyridine

-

2,5-Dimethylpyridine

-

2,6-Dimethylpyridine

-

3,4-Dimethylpyridine

-

3,5-Dimethylpyridine

The structural differences between these isomers lead to significant variations in their physical and chemical properties, which are detailed in the following sections.

Physical and Chemical Properties

The positioning of the methyl groups on the pyridine ring influences steric hindrance, electron density, and basicity, resulting in different boiling points, melting points, and pKa values. A summary of these key quantitative data is presented in Table 1.

| Isomer | Systematic Name | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) | pKa |

| 2,3-Lutidine | 2,3-Dimethylpyridine | 583-61-9 | 107.15 | 162-163 | -15 | 0.945 | 6.57 |

| 2,4-Lutidine | 2,4-Dimethylpyridine | 108-47-4 | 107.15 | 157 | -62.5 | 0.931 | 6.99 |

| 2,5-Lutidine | 2,5-Dimethylpyridine | 589-93-5 | 107.15 | 157 | -15 | 0.929 | 6.51 |

| 2,6-Lutidine | 2,6-Dimethylpyridine | 108-48-5 | 107.15 | 143-145 | -5.9 | 0.920 | 6.64 |

| 3,4-Lutidine | 3,4-Dimethylpyridine | 583-58-4 | 107.15 | 175-176 | -10.8 | 0.950 | 6.46 |

| 3,5-Lutidine | This compound | 591-22-0 | 107.15 | 172 | -9 | 0.940 | 6.15[1] |

Experimental Protocols

Synthesis of Dimethylpyridine Isomers

The synthesis of dimethylpyridines can be achieved through various methods, often tailored to obtain a specific isomer.

1. Hantzsch Pyridine Synthesis (General approach for 2,6-Dimethylpyridine)

This is a classic method for synthesizing dihydropyridine derivatives, which can then be oxidized to the corresponding pyridine. The synthesis of 2,6-dimethylpyridine is a well-established example.[2]

-

Reaction: A one-pot condensation reaction of ethyl acetoacetate, formaldehyde, and an ammonia source.

-

Procedure:

-

To 500 g of freshly distilled ethyl acetoacetate in a 1-L flask cooled in an ice bath, add 152 g of 40% aqueous formaldehyde solution and 20-25 drops of diethylamine.

-

Keep the mixture cold for six hours and then let it stand at room temperature for 40-45 hours.

-

Separate the lower oily layer from the upper aqueous layer. Extract the aqueous layer with ether and combine the ether extract with the oily layer. Dry the combined solution over calcium chloride.

-

Remove the ether by distillation. Dilute the residue with an equal volume of alcohol and cool it in an ice bath.

-

Saturate the mixture with ammonia gas over 4-8 hours while keeping the flask in an ice bath.

-

Allow the solution to stand at room temperature for 40-45 hours.

-

Evaporate most of the alcohol and collect the solid 1,4-dihydro-3,5-dicarbethoxy-2,6-dimethylpyridine by suction filtration.

-

Oxidize the dihydropyridine intermediate using a mixture of nitric acid and sulfuric acid.

-

Saponify the resulting ester with alcoholic potassium hydroxide.

-

Decarboxylate the resulting salt by heating it with calcium oxide to yield 2,6-dimethylpyridine, which is then purified by fractional distillation.[3]

-

2. Synthesis of this compound

A two-step synthesis for 15N-labelled this compound has been described, which can be adapted for the unlabeled compound.[4]

-

Step 1: Synthesis of 2-ethoxy-3,4-dihydro-3,5-dimethyl-2H-pyran

-

Heat a mixture of methacrolein and 1-ethoxypropene with a small amount of hydroquinone in an autoclave at 190 °C for 16 hours.

-

After cooling, distill the reaction mixture under reduced pressure to obtain the dihydropyran derivative.[4]

-

-

Step 2: Synthesis of this compound

-

In a flask equipped with a reflux condenser, add deionized water, concentrated sulfuric acid, methylene blue, and ammonium chloride.

-

Bring the solution to reflux and add a solution of the dihydropyran from Step 1 in ethanol dropwise over one hour.

-

Continue refluxing for 17 hours.

-

After cooling, add more deionized water and distill the mixture.

-

Basify the reaction mixture and perform steam distillation.

-

Extract the product from the azeotrope with methylene chloride to yield this compound.[4]

-

Separation of Dimethylpyridine Isomers

The separation of dimethylpyridine isomers is challenging due to their similar boiling points.[5] Several techniques can be employed:

1. Fractional Distillation: While difficult, this method can be used if the boiling point difference is significant enough and a highly efficient distillation column is available.

2. Fractional Crystallization: This technique relies on the differences in the melting points of the isomers.

-

General Protocol:

-

Slowly cool a molten mixture of the isomers.

-

The isomer with the highest melting point will crystallize first.

-

Separate the solid phase from the remaining liquid (mother liquor).

-

The purity of the solid phase can be further increased by "sweating," which involves partially melting the crystals to remove trapped impurities.[2]

-

3. Preparative Chromatography (HPLC and GC):

-

High-Performance Liquid Chromatography (HPLC): Mixed-mode chromatography, such as reversed-phase cation-exchange, can be effective.

-

Column: A column like Amaze SC can be used.

-

Mobile Phase: A gradient of acetonitrile and water with a buffer like ammonium acetate can be employed. The specific gradient and buffer concentration need to be optimized for the specific isomer mixture.[6]

-

-

Preparative Gas Chromatography (GC): This method is suitable for separating small quantities of isomers with high purity. A non-polar capillary column is typically used, and the oven temperature program is optimized to achieve separation.

Characterization of Dimethylpyridine Isomers

Standard spectroscopic techniques are used for the structural elucidation and purity assessment of dimethylpyridine isomers.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent like methanol or dichloromethane.

-

GC Conditions:

-

Injector: Split/splitless inlet with a split ratio of 1:10, temperature at 250°C.

-

Column: A non-polar capillary column (e.g., Rxi-5Sil MS).

-